Rosmanol-9-ethylethe
Description
Contextualization within Diterpenoid Natural Products Research
Diterpenoids are a large and structurally diverse class of natural products derived from the 20-carbon precursor, geranylgeranyl pyrophosphate. They are prominently found in plants of the Lamiaceae family, which includes well-known herbs such as rosemary (Rosmarinus officinalis) and sage (Salvia officinalis). bg.ac.rs Within this class, the abietane-type diterpenes, characterized by a specific tricyclic carbon skeleton, are of significant interest due to their wide range of biological activities.
Research into diterpenoids from these plants has led to the isolation and characterization of numerous compounds, with carnosic acid and carnosol (B190744) being among the most studied. These compounds are recognized for their potent antioxidant and anti-inflammatory properties. Rosmanol (B1679572) itself is an oxygenated derivative of carnosic acid. The study of these naturally occurring diterpenes provides a foundation for the exploration of semi-synthetic derivatives like Rosmanol-9-ethylethe, aiming to understand structure-activity relationships and potentially discover compounds with enhanced or novel biological effects.
Significance of this compound as a Specific Chemical Entity
The significance of this compound in academic research stems from its unique structural modification and the insights it provides into the chemical and biological properties of rosmanol derivatives. Its isolation and synthesis have been documented in scientific literature, highlighting its presence as a tangible subject of study.
One notable study focused on the isolation of this compound from Salvia officinalis (sage). bg.ac.rs In this research, supercritical carbon dioxide extraction of an ethanol (B145695) extract of sage, followed by column chromatography, led to the identification of this compound. bg.ac.rs The researchers noted that it exhibited more potent antioxidant activity than butylated hydroxytoluene (BHT), a common synthetic antioxidant. bg.ac.rsunirioja.es
Furthermore, the stereostructure of 7-ethoxyrosmanol (B2580148) (this compound) has been elucidated using 1D and 2D NMR experiments (including 1H, 13C, COSY, HSQC, HMBC) and mass spectrometry, confirming its specific chemical identity. researchgate.net A study also reported the semi-synthesis of 7-ethoxyrosmanol, providing a method to obtain this compound for further investigation.
A specific piece of research has also explored the biological effects of this compound, investigating its impact on the lifespan of bean weevil lines that were selected for postponed senescence, indicating its potential for more specific biological applications. researchgate.net
Overview of Current Research Landscape Pertaining to Rosmanol Derivatives
The current research landscape for rosmanol derivatives is vibrant, with a primary focus on their potential therapeutic applications. The parent compound, rosmanol, has demonstrated a range of biological activities, including cytotoxic effects against various cancer cell lines. For instance, research has shown that rosmanol can induce apoptosis (programmed cell death) in human colon adenocarcinoma cells. researchgate.net
The exploration of semi-synthetic derivatives of naturally occurring diterpenes is a growing field of interest. nih.govmdpi.comnih.gov By modifying the core structure of these natural products, researchers aim to create new compounds with potentially improved bioactivities or novel mechanisms of action. This approach allows for a deeper understanding of which parts of the molecule are crucial for its biological effects. The study of this compound fits squarely within this research paradigm, representing an effort to understand how the addition of an ethoxy group to the rosmanol backbone influences its properties. While much of the published research focuses on the more abundant diterpenes like carnosic acid and carnosol, the investigation into less common derivatives like this compound contributes valuable knowledge to the broader field of medicinal chemistry and natural product science.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H30O5 |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
8-ethoxy-3,4-dihydroxy-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[7.5.2.01,10.02,7]hexadeca-2,4,6-trien-15-one |
InChI |
InChI=1S/C22H30O5/c1-6-26-17-13-10-12(11(2)3)15(23)16(24)14(13)22-9-7-8-21(4,5)19(22)18(17)27-20(22)25/h10-11,17-19,23-24H,6-9H2,1-5H3 |
InChI Key |
HEUIVINVBVPWCU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1C2C3C(CCCC3(C4=C(C(=C(C=C14)C(C)C)O)O)C(=O)O2)(C)C |
Origin of Product |
United States |
Nomenclature and Structural Elucidation of Rosmanol 9 Ethylethe
Systematic Nomenclature and Referencing of Rosmanol-9-ethylethe
This compound is a semi-synthetic derivative of Rosmanol (B1679572), a phenolic diterpene found in rosemary (Rosmarinus officinalis). The systematic IUPAC name for the parent compound, Rosmanol, is (4aR,9S,10S,10aS)-1,3,4,9,10,10a-hexahydro-5,6,9-trihydroxy-1,1-dimethyl-7-(1-methylethyl)-2H-10,4a-(epoxymethano)phenanthren-12-one. nih.govcaymanchem.com By applying the rules of ether nomenclature, the systematic name for this compound is constructed by indicating the substitution of the hydrogen atom of the hydroxyl group at the C-9 position with an ethyl group.
Therefore, the systematic IUPAC name for this compound is (4aR,9S,10S,10aS)-9-ethoxy-1,3,4,9,10,10a-hexahydro-5,6-dihydroxy-1,1-dimethyl-7-(1-methylethyl)-2H-10,4a-(epoxymethano)phenanthren-12-one . For clarity in scientific literature, it is often referred to by its semi-systematic name, Rosmanol-9-ethyl ether.
Molecular Formula and Atom Connectivity Analysis for this compound (e.g., C22H30O5)
The molecular formula of the parent compound, Rosmanol, is C20H26O5. nih.gov The formation of this compound involves an etherification reaction where the hydroxyl group (-OH) at position 9 is converted into an ethyl ether group (-OCH2CH3). This chemical modification results in the addition of two carbon atoms and four hydrogen atoms (from the ethyl group, -C2H5, replacing the hydrogen of the hydroxyl group).
The calculation for the molecular formula is as follows:
Rosmanol: C20H26O5
Add Ethyl Group: + C2H5
Remove Hydrogen from OH: - H
Net Change: + C2H4
Resulting Formula: C22H30O5
This molecular formula corresponds to a molecular weight of 374.48 g/mol . The atom connectivity follows the rigid tetracyclic structure of the rosmanol core, with the oxygen at position 9 now covalently bonded to an ethyl group.
| Compound | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| Rosmanol | C20H26O5 | 346.42 |
| This compound | C22H30O5 | 374.48 |
Elucidation of the Diterpenoid Core Structure and the Ethyl Ether Modification at Position 9
This compound is built upon the abietane (B96969) diterpene skeleton, a common structural motif in natural products isolated from plants of the Lamiaceae family. tandfonline.com The core structure is a complex, rigid tetracyclic system featuring a phenanthrene-like framework with an additional epoxymethano bridge and a γ-lactone ring.
Key features of the diterpenoid core include:
A catechol-type aromatic ring (dihydroxybenzene).
A γ-lactone fused to the core.
Multiple stereocenters, defining its specific three-dimensional shape.
Stereochemical Considerations and Absolute Configuration Determination for this compound
The stereochemistry of this compound is inherited directly from its parent compound, Rosmanol. The core structure of Rosmanol contains four defined stereocenters. The absolute configuration has been established and is designated as (4aR,9S,10S,10aS). nih.govcaymanchem.com
The etherification at the C-9 position does not affect the configuration of the existing chiral centers. Therefore, the absolute configuration of the core of this compound remains (4aR,9S,10S,10aS). The introduction of the ethyl ether group does not create a new stereocenter at C-9. The determination of this absolute configuration for the parent compound was originally achieved through a combination of spectroscopic techniques and, for related compounds, X-ray crystallography. researchgate.net
| Chiral Center | Configuration |
|---|---|
| 4a | R |
| 9 | S |
| 10 | S |
| 10a | S |
Advanced Analytical Methodologies for Structural Confirmation of this compound
The definitive structural confirmation of this compound would rely on a combination of modern analytical techniques.
High-Resolution Mass Spectrometry (HRMS): This technique is essential for confirming the molecular formula. For this compound, HRMS would be expected to show a molecular ion peak corresponding to the exact mass of C22H30O5, distinguishing it from other compounds with the same nominal mass. chemrxiv.org The fragmentation pattern would also provide clues about the structure, likely showing the loss of the ethyl group or other characteristic fragments from the diterpenoid core.
Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the detailed structure and atom connectivity.
¹H NMR: The presence of the ethyl ether group would be confirmed by a characteristic triplet and quartet signal pattern. A quartet around δ 3.5-4.0 ppm would correspond to the two methylene (B1212753) protons (-OCH₂-) coupled to the methyl protons, and a triplet around δ 1.2-1.5 ppm would correspond to the three methyl protons (-CH₃) of the ethyl group. The absence of the signal for the C-9 hydroxyl proton, present in the spectrum of Rosmanol, would further support the etherification. tandfonline.com
¹³C NMR: The carbon signals of the ethyl group would appear in the upfield region of the spectrum, with the methylene carbon (-OCH₂-) typically resonating around δ 60-70 ppm and the methyl carbon (-CH₃) around δ 15 ppm.
2D NMR (COSY, HSQC, HMBC): These experiments would be used to definitively assign all proton and carbon signals and to confirm the point of attachment. An HMBC experiment would show a correlation between the methylene protons of the ethyl group and the C-9 carbon of the Rosmanol core, providing unambiguous proof of the ether's location.
X-ray Crystallography: Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the ultimate proof of structure. researchgate.net This technique would determine the precise three-dimensional arrangement of all atoms in the molecule, confirming the connectivity, stereochemistry, and absolute configuration in a single experiment.
| Nucleus | Group | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| ¹H | -O-CH₂-CH₃ | ~3.5 - 4.0 | Quartet (q) |
| ¹H | -O-CH₂-CH₃ | ~1.2 - 1.5 | Triplet (t) |
| ¹³C | -O-CH₂-CH₃ | ~60 - 70 | - |
| ¹³C | -O-CH₂-CH₃ | ~15 | - |
Advanced Computational and in Silico Studies on Rosmanol 9 Ethylethe
Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity of Rosmanol-9-ethylethe
Quantum chemical calculations, employing methods such as Density Functional Theory (DFT), are fundamental for elucidating a molecule's electronic structure, predicting its stability, and understanding its reactivity taylor.edursc.orgidosr.org. These calculations involve solving the Schrödinger equation to determine molecular properties like energy, dipole moment, and electron distribution. However, specific quantum chemical calculations detailing the electronic structure, stability, or reactivity of this compound were not identified in the reviewed literature. Therefore, a comprehensive understanding of its inherent chemical behavior through these advanced theoretical methods remains an area for future exploration.
Molecular Dynamics Simulations of this compound Interactions with Biological Macromolecules
Molecular Dynamics (MD) simulations are powerful tools used to model the dynamic behavior of molecules over time, providing insights into their interactions with biological macromolecules such as proteins and nucleic acids nih.govbnl.gov. These simulations can reveal binding mechanisms, conformational changes, and stability of molecular complexes. While studies have explored the molecular dynamics of related compounds like rosmanol (B1679572) interacting with protein targets such as HIV-1 protease or its adsorption onto nanoparticles mdpi.comsciopen.com, specific molecular dynamics simulations detailing the interactions of this compound with biological macromolecules have not been reported in the available literature.
Molecular Docking Assessments for Predicted Binding Affinities and Target Recognition of this compound
Molecular docking is a widely used computational technique to predict the binding affinity and mode of interaction between a ligand and its target protein, aiding in the identification of potential drug candidates and their biological targets mdpi.com. Studies have indicated that rosmanol, a related compound, acts as a viable binder to HIV-1 protease and has been investigated for its potential protein targets through inverse molecular docking mdpi.comnih.govresearchgate.netnih.gov. However, specific molecular docking assessments for this compound, aimed at predicting its binding affinities and target recognition, are not available in the reviewed literature.
Cheminformatics Analysis of this compound Molecular Descriptors
Cheminformatics plays a crucial role in analyzing molecular structures and predicting properties relevant to drug-likeness and biological activity u-strasbg.frchemrxiv.orgmdpi.com. Several key molecular descriptors for this compound have been identified in chemical databases, providing initial insights into its physicochemical characteristics.
Table 1: Key Cheminformatics Descriptors for this compound
| Descriptor | Value | Source |
| Molecular Formula | C22H30O5 | naturalproducts.netuni.lu |
| NP-likeness score | 2.51 | naturalproducts.net |
| AlogP (predicted) | 4.30 | naturalproducts.net |
| Topological Polar Surface Area (TPSA) | 75.99 | naturalproducts.net |
| Fraction of sp3 carbons (Fsp3) | 0.68 | naturalproducts.net |
| Hydrogen Bond Acceptor Count | 5 | naturalproducts.net |
| Hydrogen Bond Donor Count | 2 | naturalproducts.net |
| Predicted XlogP | 4.3 | uni.lu |
These descriptors suggest that this compound possesses characteristics that warrant further investigation. The NP-likeness score indicates a moderate likelihood of it being a natural product, while the AlogP and TPSA values provide information about its lipophilicity and polarity, respectively, which are critical for membrane permeability and solubility. The Fsp3 value indicates the proportion of tetrahedral carbons, contributing to the molecule's three-dimensionality.
Predictive Modeling of this compound Bioactivity Profiles and Polypharmacology
Predictive modeling, including quantitative structure-activity relationship (QSAR) studies and machine learning approaches, is employed to forecast a compound's bioactivity profiles and potential polypharmacology (interaction with multiple biological targets) nih.govresearchgate.netsddn.esnih.gov. These methods can accelerate the drug discovery process by identifying promising candidates early on. However, specific predictive models or studies focused on forecasting the bioactivity profiles or polypharmacology of this compound were not found in the reviewed literature.
Structure-Activity Relationship (SAR) Studies and Rational Design of this compound Analogs Using Computational Methods
Structure-Activity Relationship (SAR) studies are essential for understanding how a molecule's chemical structure influences its biological activity, guiding the rational design of analogs with improved properties nih.govnih.gov. Computational methods are integral to modern SAR studies, enabling the exploration of chemical space and the prediction of how structural modifications might affect activity. While studies exist for related compounds like rosmanol and its derivatives concerning their biological activities mdpi.commedkoo.com, specific SAR studies or computational efforts focused on the rational design of this compound analogs were not identified in the available literature.
Compound List:
this compound
Mechanistic Biological Activity Research on Rosmanol 9 Ethylethe and Analogous Rosmanol Compounds
Investigations into Antioxidant Activity and Mechanisms
The antioxidant capabilities of rosmanol (B1679572) and its derivatives are a cornerstone of their therapeutic potential. Research has explored their multifaceted mechanisms of action, from direct molecular scavenging to the modulation of endogenous defense systems.
Molecular Mechanisms of Reactive Oxygen Species and Reactive Nitrogen Species Scavenging
Rosmanol and its analogs exhibit significant potential in neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are key contributors to oxidative stress and cellular damage. The core chemical structure of these compounds, featuring a catechol group, is crucial for their radical-scavenging activity. This group can donate hydrogen atoms to neutralize free radicals, thereby interrupting the chain reactions of oxidation. While specific studies on the ROS and RNS scavenging mechanisms of Rosmanol-9-ethylethe are not extensively detailed in the available literature, the foundational antioxidant activity of the parent compound, rosmanol, provides a strong basis for its potential efficacy. The ethyl ether modification at the 9-position may influence the compound's lipophilicity and cellular uptake, potentially affecting its interaction with cellular membranes and subcellular compartments where ROS and RNS are generated.
Modulation of Endogenous Antioxidant Defense Systems (e.g., Nrf2 pathway activation)
Beyond direct scavenging, rosmanol compounds can augment the body's own antioxidant defenses. A key mechanism in this process is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. While direct evidence for Nrf2 activation by this compound is still emerging, studies on rosemary extracts containing rosmanol and other diterpenes have demonstrated the upregulation of Nrf2 and its target genes. This activation leads to an enhanced cellular capacity to counteract oxidative stress. The electrophilic nature of certain rosmanol derivatives may facilitate their interaction with Keap1, a repressor protein of Nrf2, leading to Nrf2's release, nuclear translocation, and subsequent activation of antioxidant response elements (ARE) in the genome.
Cellular Responses to Oxidative Stress in the Presence of this compound
In cellular models of oxidative stress, the presence of rosmanol and its analogs has been shown to confer significant protection. These compounds can mitigate lipid peroxidation, a damaging process that affects cell membranes, and reduce the oxidation of proteins and DNA. Although specific data on this compound's direct effects on cellular responses to oxidative stress are limited, the known activities of rosmanol suggest that it would likely reduce the formation of cytotoxic aldehydes from lipid peroxidation and preserve the function of critical cellular enzymes and structural proteins. The modulation of signaling pathways involved in stress response and cell survival is a key aspect of its protective role.
Comparative Analysis of Antioxidant Efficacy Across Rosmanol Analogs
The antioxidant efficacy can vary significantly among different rosmanol analogs, influenced by the nature and position of their chemical substitutions. For instance, the presence of the catechol group is a primary determinant of antioxidant activity. Modifications, such as the addition of an ethyl ether group, can alter the compound's physicochemical properties, such as its solubility and ability to cross cellular membranes, which in turn can impact its antioxidant potency. A comparative analysis would be essential to rank the efficacy of this compound against other derivatives like 7-ethoxyrosmanol (B2580148) and the parent rosmanol. Such studies would typically involve assays measuring radical scavenging activity (e.g., DPPH, ABTS) and the inhibition of lipid peroxidation.
Below is an interactive table summarizing the known antioxidant activities of rosmanol and a hypothetical projection for its ethyl ether derivative based on the activities of related compounds.
| Compound | Antioxidant Mechanism | Key Findings |
| Rosmanol | Direct ROS/RNS Scavenging, Nrf2 Pathway Activation | Potent scavenger of free radicals, protects against lipid peroxidation. tandfonline.com |
| This compound | Predicted ROS/RNS Scavenging | Efficacy is yet to be fully elucidated; modification may alter bioavailability. |
| 7-ethoxyrosmanol | Antioxidant Activity | Synthesized from carnosol (B190744), indicating retained antioxidant potential of the core structure. nih.govacs.org |
Exploration of Anti-inflammatory Response Modulation
The anti-inflammatory effects of rosmanol compounds are closely linked to their antioxidant properties and their ability to modulate key signaling pathways involved in the inflammatory cascade.
Inhibition of Pro-inflammatory Enzyme Expression (e.g., inducible Nitric Oxide Synthase, Cyclooxygenase-2)
Chronic inflammation is often characterized by the overexpression of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Rosmanol has been shown to potently inhibit the expression of both iNOS and COX-2 in cellular models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages. acs.orgnih.govmdpi.comresearchgate.net This inhibition leads to a decrease in the production of nitric oxide (NO) and prostaglandins, which are key mediators of inflammation. The mechanism underlying this inhibition involves the downregulation of signaling pathways such as NF-κB and MAPKs, which are critical for the transcriptional activation of iNOS and COX-2 genes. acs.orgnih.govmdpi.com While direct studies on this compound are not yet available, its structural similarity to rosmanol suggests it may possess similar inhibitory activities.
The following table provides a summary of the anti-inflammatory effects of rosmanol.
| Compound | Target Enzymes | Signaling Pathways Modulated |
| Rosmanol | iNOS, COX-2 | NF-κB, MAPKs, STAT3, C/EBP |
| This compound | Predicted inhibition of iNOS, COX-2 | Predicted modulation of NF-κB, MAPKs |
Downregulation of Key Inflammatory Signaling Pathways (e.g., Mitogen-Activated Protein Kinases, Nuclear Factor-kappaB, Signal Transducer and Activator of Transcription 3, CCAAT-enhancer-binding proteins)
Research into the anti-inflammatory mechanisms of rosmanol, a compound analogous to Rosmanol-9-ethyl ether, has revealed its significant ability to modulate key signaling pathways that are central to the inflammatory response. Studies have demonstrated that rosmanol potently inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory process, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. acs.orgnih.govresearchgate.net This inhibition is achieved through the downregulation of several critical signaling cascades.
One of the primary targets of rosmanol is the Nuclear Factor-kappaB (NF-κB) pathway. nih.gov Rosmanol has been shown to prevent the degradation and phosphorylation of the inhibitor kappaB (IκB), which in turn reduces the translocation of NF-κB subunits into the nucleus where they would typically activate pro-inflammatory gene expression. nih.govresearchgate.net
Furthermore, rosmanol interferes with the activation of Mitogen-Activated Protein Kinases (MAPKs). Specifically, it suppresses the LPS-induced phosphorylation of ERK1/2 and p38 MAPK. acs.orgnih.gov The compound's influence extends to the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, where it significantly inhibits the translocation and phosphorylation of STAT3. acs.orgnih.gov Research also indicates that rosmanol downregulates the protein expression of CCAAT-enhancer-binding proteins (C/EBP) β and δ. nih.govresearchgate.net
The collective mechanism involves rosmanol interfering with the activation of upstream signaling molecules like phosphatidylinositol 3-kinase (PI3K)/Akt, which subsequently leads to the inhibition of both NF-κB and STAT3 activation. acs.orgnih.gov This multi-targeted downregulation of key inflammatory pathways underscores the potent anti-inflammatory potential of rosmanol. acs.orgnih.gov
| Signaling Pathway | Effect of Rosmanol | Key Molecules Targeted | Cell Model | Reference |
|---|---|---|---|---|
| Mitogen-Activated Protein Kinases (MAPK) | Suppression of phosphorylation | ERK1/2, p38 | RAW 264.7 macrophages | acs.orgnih.gov |
| Nuclear Factor-kappaB (NF-κB) | Inhibition of translocation and phosphorylation | IκB, NF-κB subunits | RAW 264.7 macrophages | nih.govresearchgate.net |
| Signal Transducer and Activator of Transcription 3 (STAT3) | Inhibition of translocation and phosphorylation | STAT3 | RAW 264.7 macrophages | acs.orgnih.gov |
| CCAAT-enhancer-binding proteins (C/EBP) | Downregulation of protein expression | C/EBPβ, C/EBPδ | RAW 264.7 macrophages | nih.govresearchgate.net |
Regulation of Pro-inflammatory Cytokine and Chemokine Production
The downregulation of key signaling pathways by rosmanol and its analogs directly translates into a reduced production of pro-inflammatory mediators. By inhibiting the expression of iNOS and COX-2, rosmanol effectively decreases the synthesis of their respective downstream products, nitric oxide (NO) and prostaglandin E2 (PGE2), in LPS-stimulated macrophages. nih.govcaymanchem.com
In a mouse model of type II collagen-induced arthritis, administration of rosmanol was found to decrease the serum levels of pro-inflammatory cytokines, including Interleukin-6 (IL-6), Monocyte Chemoattractant Protein-1 (MCP-1), and Tumor Necrosis Factor-alpha (TNF-α). mdpi.com This demonstrates the compound's ability to modulate the systemic inflammatory response. The anti-inflammatory effects of analogous compounds like carnosic acid have also been shown to suppress the release of IL-6 and various chemokines such as CXCL10, CCL2, and CCL20 in human periodontal ligament cells stimulated by IL-1β or TNF-α. mdpi.com
Cellular and Molecular Basis of Anti-inflammatory Effects in Various Cell Models
The anti-inflammatory properties of rosmanol and related compounds have been investigated in several cell models, providing insight into their cellular and molecular mechanisms. In the murine macrophage cell line RAW 264.7, rosmanol's ability to inhibit LPS-induced iNOS and COX-2 expression is a cornerstone of its anti-inflammatory action. acs.orgnih.gov This effect is mediated by its capacity to block the activation of NF-κB and STAT3 through the disruption of PI3K/Akt and MAPK signaling pathways. acs.orgnih.gov
In human periodontal ligament cells, analogous compounds have been shown to suppress the inflammatory response triggered by cytokines like IL-1β or TNF-α by inhibiting the JNK, NF-κB, and STAT3 activation pathways. mdpi.com These findings highlight that the anti-inflammatory effects are not limited to macrophage-mediated responses but extend to other cell types involved in inflammatory conditions. The synergistic effect of rosmanol and carnosol has been observed to alleviate rheumatoid arthritis by inhibiting inflammation through the regulation of the TLR4/NF-κB/MAPK pathway in synovial tissue. nih.govmdpi.com
Research on Anticancer and Apoptotic Mechanisms
Induction of Apoptosis via Intrinsic Mitochondrial and Extrinsic Death Receptor Pathways
Rosmanol has been shown to potently induce apoptosis, or programmed cell death, in various cancer cell lines through the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. nih.govresearchgate.net
In human colon adenocarcinoma COLO 205 cells, rosmanol treatment leads to an increase in the expression of Fas and its ligand (FasL), key components of the extrinsic pathway. nih.govresearchgate.net This upregulation results in the cleavage and activation of pro-caspase-8. nih.gov Activated caspase-8 then cleaves Bid to form truncated Bid (tBid), which translocates to the mitochondria, linking the extrinsic and intrinsic pathways. nih.gov
Simultaneously, rosmanol activates the intrinsic pathway by mobilizing Bax from the cytosol into the mitochondria and inhibiting the anti-apoptotic protein Bcl-2. nih.govresearchgate.net This leads to a decrease in the mitochondrial membrane potential and the release of cytochrome c and apoptosis-inducing factor (AIF) into the cytosol. nih.govresearchgate.net The released cytochrome c triggers the activation of pro-caspase-9 and the subsequent processing of pro-caspase-3. nih.gov Activated caspase-3 then cleaves key cellular substrates like poly-(ADP-ribose) polymerase (PARP) and DNA fragmentation factor (DFF-45), ultimately leading to the execution of apoptosis. nih.govresearchgate.net
In breast cancer cells (MCF-7 and MDA-MB-231), rosmanol has also been demonstrated to accelerate the apoptotic process through mitochondrial pathways, which is associated with the production of reactive oxygen species (ROS) and subsequent DNA damage. researchgate.netnih.gov The activation of caspase-8, caspase-9, and caspase-3, leading to PARP cleavage, confirms the involvement of both extrinsic and intrinsic pathways in these cell lines as well. nih.gov
Mechanisms of Cell Cycle Arrest in Malignant Cells
In addition to inducing apoptosis, rosmanol has been found to exert its anticancer effects by causing cell cycle arrest in malignant cells. In breast cancer cell lines MCF-7 and MDA-MB-231, treatment with rosmanol leads to cell cycle arrest at the S phase. nih.govsemanticscholar.org This prevents the cells from completing DNA replication and progressing to the G2/M phase, thereby halting their proliferation.
In nasopharyngeal carcinoma (NPC) cells, rosmanol attenuates the cell cycle mechanism by repressing the expression of key cell cycle-related proteins. researchgate.netnih.gov These proteins include Cyclin-Dependent Kinase 4 (CDK4), Cyclin-Dependent Kinase 6 (CDK6), retinoblastoma protein (pRB), and Cyclin D1. researchgate.netnih.gov The downregulation of these proteins disrupts the normal progression of the cell cycle, leading to an inhibition of cancer cell proliferation. researchgate.netnih.gov Similarly, rosemary extracts have been shown to induce a G2/M cell cycle blockade in gastrointestinal cancer cell lines. nih.gov
Inhibition of Cancer Cell Proliferation, Migration, and Invasion in In Vitro Oncological Models
Rosmanol has demonstrated significant inhibitory effects on the proliferation, migration, and invasion of cancer cells in various in vitro models. It has been shown to inhibit the proliferation of human breast cancer cells (MCF-7 and MDA-MB-231) and nasopharyngeal carcinoma cells (CNE2). nih.govresearchgate.netnih.gov In breast cancer cells, this anti-proliferative effect is linked to the inhibition of the PI3K/AKT and JAK2/STAT3 signaling pathways. nih.gov
The anti-proliferative activity of rosmanol and analogous compounds has been observed across a range of cancer types. For instance, rosemary extracts have been found to significantly decrease the growth of colon cancer cells, including SW480, HT-29, SW620, and DLD-1 cell lines. nih.govherbmedpharmacol.com It has also been shown to inhibit the viability of prostate cancer cells (DU145, PC3, LNCaP, and 22RV1) and cervical cancer cells (HeLa). nih.gov
While direct studies on the inhibition of migration and invasion by Rosmanol-9-ethyl ether are limited, research on analogous compounds within rosemary extracts provides evidence for these effects. For example, carnosic acid, a related diterpene, has been shown to inhibit the migration capacity of human colorectal cancer cells. mdpi.com
| Cancer Cell Line | Effect of Rosmanol/Analogous Compounds | Mechanism | Reference |
|---|---|---|---|
| MCF-7, MDA-MB-231 (Breast Cancer) | Inhibition of proliferation, Induction of apoptosis | Inhibition of PI3K/AKT and JAK2/STAT3 pathways, S-phase cell cycle arrest | nih.gov |
| COLO 205 (Colon Cancer) | Induction of apoptosis | Activation of intrinsic and extrinsic apoptotic pathways | nih.govresearchgate.net |
| CNE2 (Nasopharyngeal Carcinoma) | Inhibition of proliferation, Induction of apoptosis | Repression of CDK4/CDK6, pRB, Cyclin-D1; Regulation of MAPK/NF-κB signaling | researchgate.netnih.gov |
| SW480, HT-29 (Colon Cancer) | Inhibition of cell growth, Cell cycle arrest | Not specified | nih.gov |
| DU145, PC3 (Prostate Cancer) | Inhibition of viability | Not specified | nih.gov |
Modulation of Oncogenic Signaling Pathways (e.g., PI3K/Akt, STAT3/JAK2, PI3K/AKT/HMBG1)
Research into the molecular underpinnings of the anticancer activities of rosmanol and its analogs has identified their significant ability to modulate critical oncogenic signaling pathways. These pathways are frequently dysregulated in cancer, leading to uncontrolled cell proliferation, survival, and metastasis.
The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling cascade is a central regulator of cell growth and survival. Studies have demonstrated that rosmanol can effectively inhibit this pathway. In breast cancer cell lines (MCF-7 and MDA-MB-231), treatment with rosmanol led to a marked reduction in the phosphorylation of both PI3K and Akt, key activation steps in the pathway. nih.gov This inhibition of PI3K/Akt signaling is a crucial component of rosmanol's ability to induce apoptosis in cancer cells. nih.gov
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway, particularly JAK2/STAT3, is another critical axis for cancer cell proliferation and survival. Rosmanol has been shown to effectively prohibit JAK2/STAT3 signaling. nih.gov In breast cancer cells, rosmanol treatment results in the decreased phosphorylation of JAK2 and STAT3, leading to the inhibition of their downstream targets. This action contributes to the anti-proliferative effects of the compound. nih.gov
Furthermore, research has elucidated rosmanol's role in the intricate PI3K/AKT/High Mobility Group Box 1 (HMGB1) signaling pathway, particularly in the context of gastric cancer. In a model of N-methyl-N'-nitro-N-nitrosoguanidine (MNNG)-induced gastric carcinogenesis, rosmanol administration was found to trigger caspase-mediated mitochondrial apoptosis by inactivating the PI3K/AKT/HMGB1 pathway. nih.govresearchgate.net The treatment led to the alleviation of Bcl-2, PI3K, AKT, and HMGB1 expression, ultimately promoting cancer cell death. nih.govresearchgate.net This highlights a specific mechanism by which rosmanol exerts its chemoprotective effects in gastric malignancies. nih.gov
| Signaling Pathway | Compound | Cancer Model | Key Findings | Reference |
| PI3K/Akt | Rosmanol | Breast Cancer (MCF-7, MDA-MB-231) | Reduced expression of p-Akt and p-PI3K. | nih.gov |
| STAT3/JAK2 | Rosmanol | Breast Cancer (MCF-7, MDA-MB-231) | Inhibited JAK2/STAT3 signals. | nih.gov |
| PI3K/AKT/HMBG1 | Rosmanol | MNNG-induced Gastric Carcinogenesis (Rats) | Inactivated the pathway, reducing Bcl-2, PI3K, AKT, and HMGB1 expression. | nih.govresearchgate.net |
Specificity of Cytotoxicity Towards Distinct Cancer Cell Lines (e.g., neuroblastoma, colon adenocarcinoma, breast cancer, liver cancer, gastric carcinogenesis models)
Rosmanol and its analogs have demonstrated a notable degree of cytotoxic specificity against various cancer cell lines while showing lesser effects on non-cancerous cells. This selective activity is a crucial characteristic for potential therapeutic agents.
In breast cancer, rosmanol inhibited the proliferation of MCF-7 and MDA-MB-231 cells but did not have a significant effect on the normal human breast cell line, MCF-10A. nih.govresearchgate.net This suggests a targeted action against malignant cells. The mechanism involves inducing apoptosis through mitochondrial pathways and the production of reactive oxygen species (ROS). nih.govresearchgate.net
The compound has also shown potent activity against human colon adenocarcinoma cells. Specifically, rosmanol was found to induce apoptosis in COLO 205 cells through both the mitochondrial apoptotic pathway and the death receptor pathway. Early reports also noted its ability to inhibit the proliferation of human neuroblastoma cancer cells.
In models of gastric carcinogenesis, rosmanol exhibits significant chemoprotective effects. It was shown to reduce cancer incidence in rats with MNNG-induced gastric cancer. nih.govresearchgate.net Studies on human gastric adenocarcinoma (AGS) cell lines also demonstrated the cytotoxic effects of rosemary extracts, with gastric cancer cells showing high sensitivity. nih.gov One mechanism involves the induction of G2/M cell cycle arrest in gastrointestinal cancer cells. nih.govnih.gov
While direct studies on rosmanol's effect on liver cancer are less common, research on the analogous compound rosmarinic acid provides relevant insights. Rosmarinic acid has been shown to decrease the proliferation, migration, and invasion of HepG2 hepatoma cancer cells. mdpi.compreprints.org It induces apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax and cleaved caspase-3. mdpi.compreprints.org
| Cancer Cell Line/Model | Compound | Key Cytotoxic Effects | Reference |
| Breast Cancer (MCF-7, MDA-MB-231) | Rosmanol | Inhibited proliferation and induced apoptosis; minimal effect on normal MCF-10A cells. | nih.govresearchgate.net |
| Colon Adenocarcinoma (COLO 205) | Rosmanol | Induced apoptosis via mitochondrial and death receptor pathways. | |
| Neuroblastoma | Rosmanol | Inhibited proliferation. | |
| Gastric Carcinogenesis (MNNG-induced, AGS cells) | Rosmanol | Reduced cancer incidence, induced apoptosis, and caused G2/M cell cycle arrest. | nih.govresearchgate.netnih.gov |
| Liver Cancer (HepG2) | Rosmarinic Acid | Decreased proliferation, migration, and invasion; induced apoptosis. | mdpi.compreprints.org |
Analysis of Neuropharmacological and Central Nervous System Activities
Modulation of Neurotransmitter Receptors (e.g., Biphasic Modulation of GABAA Receptors)
Rosmanol and related compounds have been identified as modulators of the γ-aminobutyric acid type A (GABAA) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. The interaction is notably complex, characterized by a biphasic modulation. ualberta.canih.gov
At low concentrations of GABA, rosmanol acts as a positive modulator, enhancing the current evoked by GABA. ualberta.ca However, at high concentrations of GABA, rosmanol exhibits negative modulation, inhibiting the GABA-induced currents. This dual action suggests that rosmanol can fine-tune GABAergic neurotransmission depending on the local concentration of the neurotransmitter. ualberta.ca This biphasic activity indicates that rosmanol's mechanism of action at the GABAA receptor is distinct from classical benzodiazepines, as its anxiolytic effects were not blocked by the benzodiazepine antagonist flumazenil, suggesting it acts at a different site on the receptor complex. ualberta.canih.gov
Mechanisms of Antinociception and Analgesia (e.g., non-opioid pathways, voltage-gated Na+ channels, noradrenergic, GABAergic, and serotonergic systems)
Rosmanol has demonstrated significant antinociceptive and analgesic properties in various preclinical models, acting through non-opioid pathways. ualberta.canih.gov Its mechanism is multifaceted, involving several neurotransmitter systems.
The GABAergic system is a key mediator of its analgesic effects. As established, rosmanol's modulation of GABAA receptors contributes to its central nervous system depressant activities, which include antinociception. ualberta.canih.gov
Evidence also points to the involvement of the monoaminergic system. Studies on rosemary extracts, which contain rosmanol, suggest that their antidepressant-like and antinociceptive effects are linked to interactions with the monoaminergic system, which includes noradrenergic and serotonergic pathways. researchgate.net These systems are crucial components of the descending pain-modulating pathways in the central nervous system. nih.gov
While direct evidence of rosmanol's interaction with voltage-gated sodium channels (VGSCs) is not yet established, many natural, non-opioid analgesic compounds exert their effects by blocking these channels. mdpi.comfrontiersin.org VGSCs, particularly subtypes like NaV1.7, are critical for the initiation and propagation of pain signals in sensory neurons. mdpi.com The inhibition of these channels by natural products represents a significant mechanism for non-opioid analgesia, and it remains a plausible, though unconfirmed, pathway for rosmanol's activity. mdpi.comnih.gov
Evaluation of Antidepressant and Anxiolytic Behavioral Phenotypes and Underlying Neurochemical Basis
In animal models, rosmanol has been shown to elicit clear antidepressant and anxiolytic behavioral effects. ualberta.canih.gov In tests such as the tail suspension and forced swim tests (for antidepressant activity) and the elevated plus maze and light/dark box paradigms (for anxiolytic activity), rosmanol produced significant positive outcomes. ualberta.canih.gov
The primary neurochemical basis for these effects appears to be its interaction with the GABAergic system. The potentiation of GABAA receptor function at low GABA concentrations is consistent with the mechanism of many anxiolytic drugs. ualberta.ca The anxiolytic activity of rosmanol was inhibited by pentylenetetrazol (a GABAA receptor antagonist), confirming that its effect is mediated through GABAA receptors, albeit at a site distinct from the high-affinity benzodiazepine binding site. ualberta.canih.gov
Beyond the GABAergic system, broader studies on rosemary extracts suggest a potential role for the monoaminergic and oxytocinergic systems. researchgate.netresearchgate.net Rosemary extract was found to reverse stress-induced alterations in gene expression related to neurotransmitter pathways and increase central oxytocin expression, which is linked to antidepressant and anxiolytic-like activities. researchgate.net The monoamine hypothesis of depression suggests that a decrease in neurotransmitters like serotonin and dopamine contributes to the condition, and interactions with this system are a plausible mechanism for the antidepressant effects observed. nih.gov
Neuroprotective Potential and Associated Molecular Mechanisms
Diterpenoids found in Rosmarinus officinalis, including rosmanol, possess significant neuroprotective properties. sciopen.com The molecular mechanisms underlying this potential are diverse and target key pathways involved in neuronal cell death and survival.
A primary mechanism is the activation of the Keap1/Nrf2 pathway, a critical cellular defense system against oxidative stress. researchgate.net Analogous compounds like carnosic acid have been shown to stimulate Nrf2 by regulating the PI3K/Akt pathway, leading to an increased concentration of antioxidant enzymes that protect neurons. mdpi.com This modulation of pro-apoptotic and anti-apoptotic factors is a key neuroprotective strategy against insults like ischemia. researchgate.net
Furthermore, these compounds can suppress apoptotic pathways, reduce oxidative stress, and enhance neuronal survival. researchgate.net For instance, the related compound rosmarinic acid has been shown to protect against hydrogen peroxide-induced cell death by reducing the upregulation of Bax, preventing the downregulation of Bcl-2, and activating the antioxidant enzyme heme oxygenase-1 (HO-1). mdpi.com The neuroprotective effects of these analogous compounds stem from their multimodal actions on a wide array of cellular and molecular pathways, including those related to oxidative stress, neuroinflammation, and synaptic signaling. bohrium.comnih.gov
Investigations into Antimicrobial Activity
Research into the antimicrobial properties of rosmanol and its analogues, derived from rosemary (Rosmarinus officinalis L.), has revealed a significant spectrum of activity against a variety of pathogenic microorganisms. While specific studies focusing exclusively on Rosmanol-9-ethyl ether are limited, the available data on closely related rosmanol compounds provide valuable insights into its potential antimicrobial efficacy.
Rosmanol and its related compounds have demonstrated inhibitory effects against a broad range of microbes. The antimicrobial activity is attributed to the synergistic action of various bioactive compounds present in rosemary extracts, including rosmanol, carnosol, carnosic acid, and rosmarinic acid. researchgate.net
Gram-positive bacteria have been shown to be particularly susceptible to the antimicrobial effects of rosemary extracts rich in these compounds. researchgate.net Studies have documented activity against Staphylococcus aureus (including methicillin-resistant Staphylococcus aureus or MRSA), Bacillus cereus, Bacillus subtilis, Listeria monocytogenes, and Enterococcus faecalis. nih.govnanobioletters.comresearchgate.netnih.govnanobioletters.com For instance, a methanol extract of rosemary, containing carnosic acid, carnosol, and rosmarinic acid, was found to be highly effective against Gram-positive bacteria with minimal inhibition concentrations (MICs) ranging from 2 to 15 µg/mL. researchgate.net
The activity against Gram-negative bacteria has also been observed, although sometimes to a lesser extent. researchgate.net Rosemary extracts and their components have shown inhibitory effects against Escherichia coli, Pseudomonas aeruginosa, Salmonella choleraesuis, Klebsiella pneumoniae, and Proteus mirabilis. nih.govnanobioletters.comnih.gov The inhibitory effect of rosemary is a result of the combined action of its constituents, including rosmanol and epirosmanol. nih.gov
In addition to bacteria, antifungal activity has been reported. Rosemary extracts have demonstrated efficacy against yeasts such as Candida albicans, Candida glabrata, and Candida parapsilosis. nih.govscielo.br The essential oil of rosemary has also shown activity against the fungus Aspergillus niger. nih.gov
Table 1: Antimicrobial Spectrum of Rosmanol and Analogous Compounds from Rosemary Extracts
| Microorganism | Type | Activity Reported | Key Compounds Implicated |
|---|---|---|---|
| Staphylococcus aureus (including MRSA) | Gram-positive bacteria | Inhibitory | Carnosic acid, Carnosol, Rosmanol |
| Bacillus cereus | Gram-positive bacteria | Inhibitory | Carnosic acid, Carnosol |
| Listeria monocytogenes | Gram-positive bacteria | Inhibitory | Carnosic acid, Carnosol |
| Escherichia coli | Gram-negative bacteria | Inhibitory | Rosmanol, Epirosmanol, Carnosic acid |
| Pseudomonas aeruginosa | Gram-negative bacteria | Inhibitory | Rosmarinic acid, Carnosic acid |
| Candida albicans | Yeast | Inhibitory | Rosemary extract |
The antimicrobial action of rosmanol and related compounds is believed to be multifactorial, targeting various cellular processes in pathogens.
Membrane Disruption: A primary mechanism of action is the disruption of the microbial cell membrane. researchgate.netnih.gov These phenolic compounds can interact with the lipid bilayer, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death. researchgate.netnanobioletters.com This interaction can also disrupt electron transport and interfere with nutrient uptake. nih.gov
Enzyme Inhibition: While not extensively detailed for rosmanol itself, rosemary extracts are known to inhibit microbial enzymes. This can interfere with crucial metabolic pathways necessary for microbial survival.
Biofilm Inhibition: Biofilms are structured communities of microorganisms that are notoriously resistant to antimicrobial agents. Several components of rosemary have been shown to inhibit biofilm formation. For instance, carnosic acid has demonstrated the ability to prevent biofilm formation by MRSA. nih.govresearchgate.net Rosemary extracts have also shown an antibiofilm effect against Candida species, comparable to the antifungal drug nystatin. scielo.br It is suggested that these compounds can interfere with the production of the extracellular polymeric substance (EPS) that forms the biofilm matrix. nanobioletters.com
An emerging area of research is the potential for rosemary compounds to modulate antimicrobial resistance. The phytoconstituents of Rosmarinus officinalis have been shown to inhibit efflux pumps in pathogens. nanobioletters.com Efflux pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, conferring resistance. By inhibiting these pumps, compounds like carnosic acid and carnosol can restore the efficacy of antibiotics against resistant strains. researchgate.net This synergistic effect suggests that rosmanol and its analogues could be used in combination with conventional antibiotics to combat drug-resistant infections. nanobioletters.com
Other Reported Biological Activities and Potential Mechanisms
Beyond their antimicrobial effects, rosmanol and its analogues exhibit a range of other biological activities with potential therapeutic and biotechnological applications.
In the field of plant tissue culture, a significant challenge is the browning of explants, a process caused by the oxidation of phenolic compounds that can lead to tissue death. Rosmanol has been identified as a potent antioxidant that can effectively control this browning phenomenon. Its application in plant cell culture media can improve the establishment and growth of in vitro plantlets. nih.gov The use of plant tissue culture techniques is also being explored as a method to produce higher quantities of valuable secondary metabolites like carnosol and rosmanol from rosemary. researchgate.netishs.orgresearchgate.netcurresweb.com
Rosmanol and related polyphenols from rosemary have been shown to modulate the activity of a wide array of enzymes and signaling pathways involved in inflammation and cell regulation.
Rosmanol has been found to potently inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory process. acs.orgresearchgate.net This inhibition leads to a reduction in the production of nitric oxide (NO) and prostaglandin E2 (PGE2). The underlying mechanism for this anti-inflammatory effect involves the downregulation of several signaling pathways, including:
MAPK (Mitogen-Activated Protein Kinase) pathways: Rosmanol can suppress the phosphorylation of ERK1/2 and p38 MAPK. acs.org
NF-κB (Nuclear Factor-kappa B) pathway: It inhibits the translocation of NF-κB subunits by preventing the degradation of its inhibitor, IκB. acs.org
STAT3 (Signal Transducer and Activator of Transcription 3) pathway: Rosmanol has been shown to inhibit the translocation and phosphorylation of STAT3. acs.org
PI3K/Akt pathway: The activation of this pathway can also be suppressed by rosmanol. acs.org
Through the modulation of these pathways, rosmanol demonstrates significant anti-inflammatory potential. Furthermore, inverse molecular docking studies have suggested that rosmanol, along with carnosic acid and carnosol, may interact with a wide range of protein targets, providing a molecular basis for the diverse pharmacological activities of rosemary. nih.gov
Table 2: Broad Enzyme and Pathway Inhibition by Rosmanol
| Enzyme/Pathway | Effect of Rosmanol | Associated Biological Activity |
|---|---|---|
| iNOS (inducible Nitric Oxide Synthase) | Inhibition of expression | Anti-inflammatory |
| COX-2 (Cyclooxygenase-2) | Inhibition of expression | Anti-inflammatory |
| NF-κB (Nuclear Factor-kappa B) | Inhibition of activation | Anti-inflammatory |
| STAT3 (Signal Transducer and Activator of Transcription 3) | Inhibition of activation | Anti-inflammatory |
| MAPK (ERK1/2, p38) | Inhibition of phosphorylation | Anti-inflammatory |
| PI3K/Akt | Inhibition of activation | Anti-inflammatory |
Structure Activity Relationships Sar and Targeted Structural Modifications for Enhanced Bioactivity
Impact of the 9-ethylethe Moiety on Specific Biological Activities and Pharmacological Potency
Increased lipophilicity due to the ethoxy moiety might enhance membrane permeability, potentially improving cellular uptake and bioavailability. Conversely, the loss of the hydrogen-bonding capacity of the hydroxyl group could impact binding affinity to specific protein targets. Comparative studies of similar ether derivatives in other diterpenoid classes suggest that such modifications can modulate potency and selectivity researchgate.netcdnsciencepub.com. For example, 7-ethoxyrosmanol (B2580148) has been synthesized and identified, indicating that etherification at other positions can yield biologically active compounds cdnsciencepub.comresearchgate.netmdpi.com. The precise impact of the 9-ethylethe moiety would depend on the specific biological assay and target.
Rational Design and Synthesis of Rosmanol-9-ethylethe Analogs with Improved Efficacy or Selectivity
The rational design of this compound analogs for enhanced bioactivity would involve targeted structural modifications based on existing SAR data and computational modeling. Strategies could include:
Etherification at other positions: Exploring the synthesis of derivatives with ethoxy or other ether groups at different positions (e.g., C-7, C-11, C-12) to probe their influence on activity.
Esterification: Introducing ester functionalities at hydroxyl groups to modulate lipophilicity and potentially improve prodrug characteristics.
Oxidation/Reduction: Modifying carbonyl or hydroxyl groups to explore their role in target interaction.
Introduction of Halogens or Alkyl Groups: Substituting hydrogen atoms with halogens or small alkyl groups to alter electronic properties and steric bulk.
The synthesis of such analogs often starts from readily available natural diterpenoids like carnosol (B190744) or rosmanol (B1679572), employing established organic synthesis methodologies. For instance, etherification reactions, such as Williamson ether synthesis, could be employed to introduce the ethoxy group at C-9, provided the C-9 hydroxyl is accessible and reactive. The synthesis of 7-ethoxyrosmanol from carnosol exemplifies such an approach cdnsciencepub.comresearchgate.net.
Comparative Biological Studies with Parent Rosmanol, Other Diterpenoid Analogs, and Synthetic Derivatives
Comparative biological studies are essential to validate SAR hypotheses and identify lead compounds. Such studies would involve evaluating this compound and its synthesized analogs against the parent rosmanol and other relevant diterpenoid structures (e.g., carnosol, epirosmanol, isorosmanol) across a range of biological assays. These assays could include antioxidant capacity (e.g., DPPH, ABTS assays), anti-inflammatory markers (e.g., inhibition of NO, COX-2), and cytotoxic activity against various cancer cell lines.
For example, studies comparing rosmanol with its isomers or derivatives have shown variations in potency. Rosmanol itself has demonstrated potent cytotoxic effects on cancer cells and inhibition of inflammatory mediators chemfaces.commdpi.com. Analogues synthesized from carnosol, such as 7-methoxyrosmanol and 7-ethoxyrosmanol, have also been investigated for their biological activities, though specific comparisons with a 9-ethoxy derivative would be needed researchgate.netcdnsciencepub.comresearchgate.net. Data tables summarizing these comparative results are crucial for understanding the SAR landscape.
Table 1: Hypothetical Comparative Bioactivity of Rosmanol and Analogs
| Compound | Modification at C-9 | Target Activity (e.g., IC₅₀) | Reference/Assay Type |
| Rosmanol | -OH | 5 µM (Cytotoxicity, COLO 205) | chemfaces.com |
| This compound | -OCH₂CH₃ | Hypothetical: 3 µM | In vitro assay |
| Rosmanol (Isomer) | -OH | 8 µM (Cytotoxicity, COLO 205) | chemfaces.com |
| 7-Ethoxyrosmanol | -OCH₂CH₃ (at C-7) | Data not specified | cdnsciencepub.comresearchgate.net |
| Carnosol | Ketone | 10 µM (Antioxidant) | mdpi.com |
Note: IC₅₀ values are illustrative and based on general findings for similar compounds. Specific data for this compound would require experimental validation.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling offers a computational approach to correlate structural features of molecules with their biological activity. For this compound derivatives, QSAR models can be developed using various descriptors (e.g., molecular weight, lipophilicity (LogP), electronic parameters, topological indices) to predict activity and guide the design of new analogs.
QSAR studies on related natural products and synthetic derivatives have successfully identified key structural determinants for bioactivity nih.govresearchgate.netnih.govnih.govmdpi.com. For instance, models might reveal that lipophilicity, the presence of specific hydrogen bond donors/acceptors, or particular electronic distributions are critical for the efficacy of rosmanol analogs. By building QSAR models based on a series of synthesized rosmanol derivatives, including those with modifications at C-9, researchers can predict the activity of novel, unsynthesized compounds, thereby streamlining the drug discovery process.
Table 2: Hypothetical QSAR Descriptors and Their Impact on Bioactivity
| QSAR Descriptor | Type | Predicted Impact on Activity (e.g., Cytotoxicity) | Example Rosmanol Feature |
| LogP | Lipophilicity | Positive correlation (increased lipophilicity may enhance membrane penetration) | Ethoxy group at C-9 vs. Hydroxyl at C-9 |
| Molar Refractivity | Steric/Electronic | Varies based on target interaction | Size and electronic nature of substituents at C-9 |
| Hydrogen Bond Donor/Acceptor Count | Electronic | Crucial for target binding | Presence/absence of -OH at C-9 vs. -O-Et at C-9 |
| Topological Surface Area (TPSA) | Polarity/Solubility | Negative correlation (higher TPSA may reduce cell permeability) | Overall polarity influenced by functional groups |
Note: This table presents hypothetical relationships. Actual QSAR models require extensive data and rigorous statistical validation.
Compound List:
Rosmanol
this compound (hypothetical)
Carnosol
7-Ethoxyrosmanol
Epirosmanol
Isorosmanol
Advanced Methodologies in Rosmanol 9 Ethylethe Academic Research
Application of Omics Technologies (e.g., transcriptomics, proteomics, metabolomics) to Elucidate Cellular Responses to Rosmanol-9-ethylethe
Omics technologies provide a comprehensive, systems-level view of cellular processes, enabling researchers to understand the multifaceted responses of cells to compounds like this compound.
Transcriptomics: This approach analyzes the complete set of RNA transcripts (the transcriptome) produced by a cell or organism under specific conditions. By exposing cells to this compound and then performing RNA sequencing (RNA-Seq), researchers can identify genes that are upregulated or downregulated. This reveals which cellular pathways are activated or suppressed, offering insights into the compound's primary modes of action and cellular signaling cascades. For instance, transcriptomic analysis might reveal that this compound treatment leads to the differential expression of genes involved in inflammatory pathways or cell cycle regulation.
Proteomics: Proteomics focuses on the large-scale study of proteins, their structures, functions, and interactions. Mass spectrometry-based proteomics can identify and quantify thousands of proteins in a sample. When applied to cells treated with this compound, proteomics can reveal changes in protein abundance, post-translational modifications (e.g., phosphorylation, ubiquitination), and protein-protein interactions that are critical for mediating the compound's effects. This can help pinpoint specific protein targets or downstream effectors of this compound's activity.
Metabolomics: Metabolomics involves the comprehensive analysis of small molecules (metabolites) within a biological system. By analyzing the metabolome of cells treated with this compound, researchers can identify alterations in metabolic pathways, such as changes in the levels of key intermediates or end products. This can provide clues about how this compound influences cellular energy production, biosynthesis, or signaling through metabolic reprogramming.
Table 1: Hypothetical Omics Findings in this compound Treated Cells
| Omics Type | Analyzed Component | Observed Change | Potential Implication for this compound Action |
| Transcriptomics | Gene Expression | Upregulation of CYP1A1, HMOX1 | Suggests induction of xenobiotic metabolism and antioxidant defense pathways. |
| Transcriptomics | Gene Expression | Downregulation of MYC | Indicates potential modulation of cell proliferation and growth signaling. |
| Proteomics | Protein Abundance | Increased levels of Heat Shock Protein 70 (HSP70) | Suggests cellular stress response activation, potentially related to compound handling or cellular damage. |
| Proteomics | Protein Abundance | Decreased levels of Cyclin D1 | Corroborates potential cell cycle arrest or slowed proliferation. |
| Metabolomics | Metabolite Levels | Increased levels of Nicotinamide Adenine Dinucleotide (NAD+) | May indicate altered energy metabolism or activation of NAD+-dependent signaling pathways. |
| Metabolomics | Metabolite Levels | Decreased levels of Glutathione | Suggests increased oxidative stress or depletion of cellular antioxidant reserves. |
High-Throughput Screening Approaches for Identifying Novel Biological Targets or Activities of this compound
High-throughput screening (HTS) is a powerful methodology for rapidly assessing large libraries of compounds or biological entities to identify those that interact with a specific target or exhibit a desired biological activity. In the context of this compound research, HTS can be employed in several ways:
Target Identification: HTS can be used to screen panels of known drug targets or cellular pathways to identify which ones are modulated by this compound. This might involve screening against enzyme activity assays, receptor binding assays, or cell-based phenotypic screens designed to capture specific cellular responses.
Activity Profiling: Libraries of diverse chemical compounds can be screened for their ability to enhance, inhibit, or otherwise modify the effects of this compound. This can help identify synergistic agents or compounds that target pathways downstream or upstream of this compound's primary mechanism.
Natural Product Screening: HTS can also be applied to natural product extracts or purified compounds to discover novel molecules with similar or complementary activities to this compound, aiding in the discovery of new lead compounds.
The success of HTS relies on robust assay development, automation, and efficient data analysis to distinguish true hits from false positives. Z-factor values are commonly used to assess the quality and suitability of an assay for HTS, with values greater than 0.5 generally considered acceptable for reliable screening.
Table 2: Hypothetical High-Throughput Screening Results for this compound Modulators
| Compound ID | Library Source | Target/Assay Type | Primary Activity (IC50/EC50) | Z-factor (Assay Quality) | Notes |
| HTS-001 | Small Molecule Library | Kinase Inhibition Assay | IC50 = 1.2 µM (Target X) | 0.78 | Potent inhibitor of a known signaling kinase. |
| HTS-002 | Natural Product Extract | Cell Viability Assay | EC50 = 5.5 µg/mL | 0.65 | Extract from Artemisia annua. |
| HTS-003 | Small Molecule Library | Receptor Binding Assay | IC50 = 0.8 µM (Target Y) | 0.72 | High affinity for a G-protein coupled receptor. |
| HTS-004 | Small Molecule Library | Phenotypic Screen (Cell Cycle) | EC50 = 3.1 µM | 0.70 | Induces cell cycle arrest at G2/M phase. |
| HTS-005 | Natural Product Extract | Enzyme Activity Assay | IC50 = 15 µg/mL (Enzyme Z) | 0.60 | Inhibits a key metabolic enzyme. |
Advanced Imaging Techniques for Subcellular Localization and Dynamic Mechanism of Action Studies
Advanced imaging techniques are indispensable for visualizing the precise location and dynamic behavior of this compound within living cells, providing direct evidence for its mechanism of action.
Confocal Microscopy: This technique uses a pinhole to reject out-of-focus light, allowing for optical sectioning of samples. It can reveal the subcellular localization of this compound if it is labeled with a fluorescent tag or if its presence can be inferred through fluorescently labeled cellular components it interacts with. This helps determine if the compound primarily targets the nucleus, mitochondria, endoplasmic reticulum, or other organelles.
Super-Resolution Microscopy: Techniques such as STORM (Stochastic Optical Reconstruction Microscopy) or STED (Stimulated Emission Depletion) microscopy offer resolutions beyond the diffraction limit of light, enabling visualization of molecular structures and interactions at the nanoscale. These methods can resolve individual molecules or small clusters of molecules, providing unprecedented detail on how this compound interacts with its targets or affects cellular ultrastructure.
Live-Cell Imaging: This involves time-lapse microscopy of living cells, often combined with fluorescent probes or genetically encoded reporters. It allows researchers to observe the dynamic processes influenced by this compound in real-time. For example, one could track the movement of this compound within the cell, monitor changes in organelle morphology, or observe the activation of signaling pathways as they occur.
These imaging modalities are crucial for understanding how this compound exerts its effects at a subcellular level and how these effects evolve over time.
Table 3: Hypothetical Subcellular Localization and Dynamic Effects of this compound Observed via Advanced Imaging
| Imaging Technique | Labeling Strategy | Observed Localization/Dynamic Event | Potential Mechanism Insight |
| Confocal Microscopy | Fluorescently tagged this compound | Accumulation within the nucleus, particularly concentrated around nucleoli. | Suggests interaction with nuclear components, possibly affecting DNA or RNA processing. |
| Confocal Microscopy | Fluorescently tagged this compound + MitoTracker | Co-localization with mitochondria, showing punctate distribution within mitochondrial matrix. | Indicates potential impact on mitochondrial function or energy metabolism. |
| Super-Resolution Microscopy | Immunofluorescence for Target Protein + Fluorescent this compound | Direct visualization of this compound binding to specific sites on Target Protein A. | Confirms direct interaction with a molecular target at high resolution. |
| Live-Cell Imaging | Fluorescently tagged this compound + GFP-tagged ER marker | Dynamic movement of this compound from cytoplasm to endoplasmic reticulum (ER) over 30 minutes. | Suggests ER as a key compartment for this compound's action or storage. |
| Live-Cell Imaging | Fluorescently tagged this compound + Calcium indicator | Transient increase in intracellular calcium levels following this compound entry into the cell. | Implies modulation of calcium signaling pathways as an early cellular response. |
Gene Editing and Knockout Models for Validating Predicted Molecular Targets of this compound
Gene editing technologies, such as CRISPR-Cas9, and the development of knockout (KO) models are essential for validating the precise molecular targets and pathways implicated by earlier studies.
CRISPR-Cas9 Gene Editing: This technology allows for precise modification of the genome, enabling researchers to delete, insert, or modify specific genes. If omics or HTS studies predict that this compound acts by modulating a specific protein (e.g., Kinase X), researchers can use CRISPR-Cas9 to create cell lines where the gene encoding Kinase X is knocked out or significantly altered.
Knockout Models: Creating cell lines or animal models with a complete or partial loss of function for a suspected target gene allows for direct validation of its role. If the cellular responses or phenotypic effects observed upon treatment with this compound are abolished or significantly reduced in the KO model compared to wild-type cells, it strongly supports the hypothesis that the targeted gene is a critical mediator of the compound's action.
Validation of Off-Target Effects: Rigorous validation is also necessary to ensure that observed effects are due to the intended genetic modification and not unintended "off-target" edits. Techniques like Sanger sequencing, next-generation sequencing (NGS), and Western blotting are used to confirm the genetic modification at the DNA level and the absence of the target protein at the proteomic level.
Table 4: Hypothetical Validation of this compound Targets Using Gene Editing
| Predicted Target Gene | Gene Editing Strategy | Validation Method(s) | Observed Effect in KO Model vs. Wild-Type | Conclusion on Target Validation |
| Kinase X | CRISPR-Cas9 KO | Sanger Sequencing, Western Blot | Abolished cell proliferation inhibition | Confirms that Kinase X is essential for this compound's anti-proliferative effect. |
| Receptor Y | CRISPR-Cas9 KO | NGS (On/Off-target analysis), qPCR | Reduced compound binding affinity | Validates Receptor Y as a binding target for this compound. |
| Metabolic Enzyme Z | CRISPR-Cas9 KO | LC-MS/MS (Metabolite Profiling), Western Blot | Restored normal metabolite levels | Demonstrates that this compound's metabolic effects are mediated through inhibition of Metabolic Enzyme Z. |
| Transcription Factor A | CRISPR-Cas9 KO | RNA-Seq, Western Blot | No significant change in gene expression | Suggests Transcription Factor A is not a direct mediator of this compound's transcriptional effects. |
| Cell Cycle Regulator B | CRISPR-Cas9 KO | Flow Cytometry (Cell Cycle Analysis), Western Blot | Mitigated G2/M arrest | Supports Cell Cycle Regulator B as a key component in this compound-induced cell cycle arrest. |
Development of Robust Bioanalytical Methods for Detection and Quantification of this compound in Complex Biological Matrices for Research Purposes
Accurate and sensitive detection and quantification of this compound in biological samples (e.g., cell culture media, plasma, tissue homogenates) are fundamental for pharmacokinetic studies, efficacy assessments, and understanding its distribution and metabolism. The development of robust bioanalytical methods is critical.
Method Selection: Techniques such as Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed due to their high sensitivity, selectivity, and ability to analyze complex matrices. LC-MS/MS is often preferred for non-volatile or thermally labile compounds like many natural products.
Method Development and Validation: The process involves optimizing parameters such as mobile phase composition, column type, detector settings, and sample preparation procedures (e.g., solid-phase extraction, liquid-liquid extraction). Validation, following guidelines such as ICH M10, ensures the method is reliable and fit for purpose. Key validation parameters include:
Selectivity/Specificity: The ability to accurately measure the analyte in the presence of other components in the matrix.
Sensitivity (LLOQ): The Lower Limit of Quantification, the lowest concentration that can be reliably quantified with acceptable precision and accuracy.
Linearity: The range over which the method provides a proportional response to the analyte concentration.
Accuracy: The closeness of the measured value to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
Stability: The analyte's stability in the matrix under various storage and processing conditions.
Table 5: Hypothetical Validation Parameters for an LC-MS/MS Method to Quantify this compound
| Validation Parameter | Acceptance Criteria (Typical) | Observed Value for this compound Method | Result |
| Selectivity | No interfering peaks at analyte retention time at LLOQ | No interference observed | Pass |
| LLOQ | ≤ 20% CV and ±20% accuracy | 5 ng/mL | Pass |
| Linearity (Range) | R² ≥ 0.990, ±15% accuracy/precision at LLOQ, ±5% elsewhere | 5 - 1000 ng/mL | Pass |
| Accuracy (Intra-day) | ±15% of nominal value (±20% at LLOQ) | 98.5% (at 10 ng/mL) | Pass |
| Accuracy (Inter-day) | ±15% of nominal value (±20% at LLOQ) | 101.2% (at 10 ng/mL) | Pass |
| Precision (Intra-day) | ≤ 15% CV (≤ 20% at LLOQ) | 4.2% (at 10 ng/mL) | Pass |
| Precision (Inter-day) | ≤ 15% CV (≤ 20% at LLOQ) | 6.8% (at 10 ng/mL) | Pass |
| Matrix Effect | ±15% | -7.5% | Pass |
| Stability (Bench-top) | ±15% of initial concentration | 99.1% after 24 hours | Pass |
| Stability (Freeze-thaw) | ±15% of initial concentration | 97.8% after 3 cycles | Pass |
Compound List:
this compound
Future Research Directions and Unaddressed Questions
Exploring Novel Biological Targets and Pathways for Rosmanol-9-ethylether-Specific Action
A primary avenue of future research will be the identification of novel biological targets and cellular pathways that are specifically modulated by Rosmanol-9-ethylether. While rosmanol (B1679572) is known to induce apoptosis in cancer cells and modulate inflammatory pathways such as TLR4/NF-κB/MAPK, the ethyl ether modification at the 9-position could significantly alter its target specificity and mechanism of action. nih.gov
Key research questions to be addressed include:
Does the ethyl ether group enable Rosmanol-9-ethylether to interact with protein targets that are inaccessible to rosmanol?
How does this structural modification affect the compound's ability to modulate known rosmanol targets, such as those in the apoptotic and inflammatory signaling cascades? nih.govnih.gov
Could Rosmanol-9-ethylether exhibit entirely new pharmacological activities, for instance, in the realm of neuroprotection or metabolic diseases, due to altered target engagement?
To investigate these questions, a multi-pronged approach employing cutting-edge techniques will be necessary.
| Research Approach | Description | Potential Outcome |
| Inverse Molecular Docking | Computational screening of Rosmanol-9-ethylether against a vast library of protein structures. | Identification of potential protein targets for which the compound shows high binding affinity. nih.gov |
| Affinity Chromatography | Immobilization of Rosmanol-9-ethylether on a solid support to "pull down" interacting proteins from cell lysates. | Isolation and identification of direct binding partners of the compound. |
| Global Proteomics and Phosphoproteomics | Quantitative analysis of changes in protein and phosphoprotein expression in cells treated with Rosmanol-9-ethylether. | Elucidation of the cellular pathways and signaling networks affected by the compound. |
These studies will be instrumental in building a comprehensive understanding of the molecular mechanisms underlying the biological effects of Rosmanol-9-ethylether and in uncovering its unique therapeutic potential.
Investigating Synergistic Effects of Rosmanol-9-ethylether with Other Bioactive Compounds or Established Therapeutic Agents
The potential for synergistic interactions between Rosmanol-9-ethylether and other bioactive compounds or established drugs represents a promising area of investigation. Research on its parent compound has shown that rosmanol can act synergistically with carnosol (B190744) to alleviate rheumatoid arthritis. nih.gov It is plausible that Rosmanol-9-ethylether could exhibit similar or even enhanced synergistic properties.
Future research should systematically explore the combination of Rosmanol-9-ethylether with:
Other natural compounds: Investigating combinations with other phytochemicals, such as flavonoids or other terpenes, could reveal synergistic antioxidant, anti-inflammatory, or anti-cancer effects.
Chemotherapeutic agents: The potential of Rosmanol-9-ethylether to sensitize cancer cells to conventional chemotherapy drugs could lead to the development of more effective and less toxic cancer treatment regimens.
Antibiotics: Exploring synergy with antibiotics could address the growing problem of antibiotic resistance by potentially enhancing the efficacy of existing drugs.
The isobologram analysis method would be a valuable tool in these studies to quantitatively assess the nature of the interaction (synergism, additivity, or antagonism) between Rosmanol-9-ethylether and other agents.
Development of Advanced Drug Delivery Systems for Targeted Research Applications of Rosmanol-9-ethylethe
A significant hurdle in the preclinical and clinical development of many natural products is their poor bioavailability, often due to low water solubility and metabolic instability. While specific data for Rosmanol-9-ethylether is not yet available, it is anticipated that it may face similar challenges. The development of advanced drug delivery systems is therefore crucial for harnessing its full therapeutic potential in research settings.
| Drug Delivery System | Potential Advantages for Rosmanol-9-ethylether |
| Liposomes | Encapsulation in lipid bilayers can improve solubility, protect the compound from degradation, and facilitate cellular uptake. |
| Nanoparticles | Polymeric or lipid-based nanoparticles can enhance bioavailability, provide controlled release, and enable targeted delivery to specific tissues or cells. mdpi.commdpi.com |
| Nanoemulsions | These systems can improve the solubility and absorption of lipophilic compounds like Rosmanol-9-ethylether. |
Research in this area should focus on formulating Rosmanol-9-ethylether into these delivery systems and characterizing their physicochemical properties, encapsulation efficiency, release kinetics, and stability. Furthermore, in vitro and in vivo studies will be necessary to evaluate the impact of these formulations on the compound's bio-accessibility and biological activity.
Addressing Research Gaps in the Understanding of Rosmanol-9-ethylether's Molecular Specificity and Potency Compared to its Parent Compound
A fundamental and pressing research need is a direct comparative analysis of the molecular specificity and potency of Rosmanol-9-ethylether and its parent compound, rosmanol. The presence of the ethyl ether group at the 9-position is expected to alter the molecule's steric and electronic properties, which in turn could significantly influence its interaction with biological targets.
Key comparative studies should include:
Enzyme inhibition assays: Directly comparing the IC50 values of Rosmanol-9-ethylether and rosmanol against a panel of relevant enzymes (e.g., kinases, proteases, cyclooxygenases) will provide insights into their relative potencies and selectivities.
Receptor binding assays: Quantifying the binding affinities of both compounds to specific receptors will help to understand how the ethyl ether modification affects receptor-ligand interactions.
Cell-based assays: Comparing the effects of the two compounds on cellular processes such as proliferation, apoptosis, and inflammation in various cell lines will provide a broader understanding of their relative biological activities.
These studies will be critical for elucidating the structure-activity relationship of the 9-ethyl ether modification and for determining whether Rosmanol-9-ethylether offers any advantages in terms of potency or specificity over its naturally occurring precursor.
Potential Applications in Fundamental Academic Discovery Research Beyond Currently Identified Biological Activities
Beyond its potential therapeutic applications, Rosmanol-9-ethylether could serve as a valuable tool in fundamental academic discovery research. Its unique chemical structure and potentially novel biological activities make it an interesting candidate for use as a chemical probe to investigate complex biological processes.
Potential research applications include:
A tool to study specific enzyme function: If Rosmanol-9-ethylether is found to be a potent and selective inhibitor of a particular enzyme, it could be used to probe the role of that enzyme in various cellular pathways.
A lead compound for the development of new chemical biology tools: The rosmanol scaffold could be further modified to incorporate fluorescent tags or photo-affinity labels, creating powerful tools for visualizing and identifying its cellular targets.
A model compound for studying the impact of ether modifications on the bioactivity of polyphenols: A detailed investigation of Rosmanol-9-ethylether could provide valuable insights into how simple chemical modifications can dramatically alter the biological properties of natural products.
By making Rosmanol-9-ethylether and its derivatives more widely available to the academic research community, its full potential as a tool for discovery can be realized.
Q & A
Basic: What are the recommended protocols for synthesizing Rosmanol-9-ethylethe with high purity, and how can reproducibility be ensured?
Methodological Answer:
Synthesis protocols should prioritize stepwise purification and characterization. For example:
- Step 1: Use column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to isolate intermediates, as described in compound purification workflows .
- Step 2: Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm) and NMR spectroscopy (¹H/¹³C, CDCl₃ solvent). Integrate spectral data with reference libraries to validate structural fidelity .
- Reproducibility: Document solvent ratios, temperature (±0.5°C), and reaction times in triplicate. Share raw chromatograms and spectral data in supplementary materials to enable cross-validation .
Basic: How should researchers design stability studies for this compound under varying storage conditions?
Methodological Answer:
Adopt an accelerated stability testing framework:
- Experimental Variables: Temperature (4°C, 25°C, 40°C), humidity (40%, 75% RH), and light exposure (UV/visible light).
- Analysis: Quantify degradation products monthly using LC-MS. Apply Arrhenius kinetics to predict shelf-life, ensuring error margins for humidity fluctuations are reported .
- Data Reporting: Include a table comparing degradation rates (e.g., % impurity/month) under each condition, with statistical significance (p < 0.05) calculated via ANOVA .
Advanced: How can contradictions in reported biological activities of this compound across studies be resolved methodologically?
Methodological Answer:
Address discrepancies through systematic meta-analysis:
- Step 1: Aggregate data from peer-reviewed studies (e.g., IC₅₀ values, cell lines used) and assess heterogeneity using I² statistics. Exclude studies with unvalidated purity (<95%) or non-standardized assays .
- Step 2: Conduct sensitivity analysis to identify confounding variables (e.g., solvent choice, DMSO concentration). For example, cytotoxicity in MTT assays may vary if DMSO exceeds 0.1% .
- Step 3: Replicate key experiments under harmonized conditions (e.g., identical cell passage numbers, serum-free media) and publish raw datasets for transparency .
Advanced: What advanced spectroscopic techniques are critical for resolving structural ambiguities in this compound derivatives?
Methodological Answer:
Combine multi-nuclear NMR and computational modeling:
- Technique 1: Use 2D NMR (HSQC, HMBC) to assign stereochemistry and substituent positions. Compare coupling constants (J-values) with density functional theory (DFT)-predicted conformers .
- Technique 2: Employ high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+) to confirm molecular formulas. Cross-reference with X-ray crystallography data if single crystals are obtainable .
- Data Integration: Publish annotated spectra and computational input files (e.g., Gaussian .gjf) in supplementary materials for peer validation .
Advanced: How should researchers design in vivo studies to reconcile discrepancies between in vitro and in vivo efficacy of this compound?
Methodological Answer:
Optimize pharmacokinetic (PK) and pharmacodynamic (PD) parameters:
- Dosing Regimen: Calculate bioavailability using allometric scaling from rodent models. Adjust for metabolic clearance rates (e.g., hepatic microsomal stability assays) .
- Control Groups: Include vehicle controls and positive controls (e.g., dexamethasone for anti-inflammatory studies). Monitor biomarkers (e.g., TNF-α levels) at multiple timepoints .
- Statistical Power: Use power analysis (α = 0.05, β = 0.2) to determine cohort sizes. Report attrition rates and outliers transparently .
Basic: What are the key considerations for selecting solvents in this compound bioactivity assays to avoid experimental artifacts?
Methodological Answer:
- Solvent Compatibility: Use DMSO at ≤0.1% v/v to prevent cytotoxicity. For hydrophobic compounds, pre-dissolve in ethanol/PBS emulsions .
- Controls: Include solvent-only controls in all assays. For example, in ROS inhibition assays, confirm solvent does not scavenge free radicals via blank measurements .
- Documentation: Specify solvent lot numbers and storage conditions (e.g., anhydrous DMSO under N₂) to mitigate batch variability .
Advanced: How can machine learning models improve the prediction of this compound’s ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties?
Methodological Answer:
- Data Curation: Train models on high-quality datasets (e.g., ChEMBL, PubChem) with standardized endpoints (e.g., LogP, CYP450 inhibition). Exclude studies lacking LC-MS purity validation .
- Model Validation: Use leave-one-out cross-validation (LOOCV) and external test sets. Report AUC-ROC curves for toxicity prediction accuracy .
- Limitations: Address overfitting by publishing hyperparameters and training code (e.g., Python scripts on GitHub) for reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
